7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding naphthalene derivative. One common method includes the catalytic hydrogenation of 7-methyl-1-naphthylamine under specific conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and more saturated amine derivatives .
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in a variety of scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary, but it often involves binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Sertraline hydrochloride: A selective serotonin reuptake inhibitor with a similar naphthalene structure.
1,2,3,4-Tetrahydro-1-naphthylamine: Another derivative of tetrahydronaphthalene with different functional groups.
Uniqueness
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific methyl substitution, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRYFDVZWVSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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